molecular formula C19H22N4O6S3 B1678234 Pritelivir mesylate CAS No. 1428333-96-3

Pritelivir mesylate

Katalognummer: B1678234
CAS-Nummer: 1428333-96-3
Molekulargewicht: 498.6 g/mol
InChI-Schlüssel: PPAJHCGEURRDOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

AIC316 (Mesylat) unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

    Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten und zur Bildung von oxidierten Derivaten führen.

    Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen der Verbindung zu modifizieren.

    Substitution: Verschiedene Substitutionsreaktionen können durchgeführt werden, um verschiedene Substituenten in das Molekül einzuführen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Clinical Development

Pritelivir mesylate is currently in various phases of clinical trials:

  • Phase III Trials : Focused on HSV infections, particularly genital herpes type 2 .
  • Phase II Trials : Targeting genital herpes with promising results indicating a favorable likelihood of approval based on historical data .

Antiviral Efficacy

This compound has demonstrated significant antiviral properties against both HSV-1 and HSV-2. In vitro studies report an IC50 value of approximately 0.02 μM, indicating high potency against these viruses .

Comparative Studies

A series of comparative studies have highlighted pritelivir's efficacy relative to existing treatments like acyclovir and valacyclovir. For instance:

  • In murine models, pritelivir showed a significantly lower effective dose compared to valacyclovir (ED50 values: HSV-1: 0.5 mg/kg vs. 17 mg/kg for valacyclovir) demonstrating superior efficacy in reducing viral loads and preventing lesions .

Combination Therapies

Research is also exploring the potential of this compound in combination therapies with other antiviral agents. This strategy aims to enhance treatment efficacy and minimize resistance development. The compound's unique mechanism allows it to be paired with traditional nucleoside analogues to potentially improve patient outcomes .

Comparative Efficacy Against HSV

TreatmentEffective Dose (ED50)Viral Load ReductionLesion Prevention
Pritelivir0.5 mg/kgSignificantYes
Valacyclovir17 mg/kgModerateNo
Acyclovir22 mg/kgModerateNo

Solubility Profile

The solubility characteristics of this compound compared to its free base form are crucial for its formulation:

ExcipientSaturated Solubility (mg/ml)
Pritelivir Free Base0.3
This compound0.7
PEG 40078.7
Glycerin0.5

This solubility data is essential for optimizing formulations for oral, topical, and vaginal administration routes.

Case Studies

  • Animal Models : In studies involving immunocompetent mice infected with HSV-1, pritelivir administration led to a complete reduction in viral titers within two days post-treatment, showcasing its rapid action compared to other antivirals .
  • Clinical Trials : Preliminary results from Phase II trials indicate that patients receiving this compound experienced fewer recurrences of genital herpes compared to those treated with standard therapies, suggesting a potential shift in treatment paradigms for this condition .

Wirkmechanismus

AIC316 (mesylate) exerts its antiviral effects by inhibiting the viral helicase-primase complex, which is essential for HSV DNA replication. By targeting this enzyme complex, AIC316 (mesylate) prevents the virus from replicating its genetic material, thereby reducing viral load and the severity of infections .

Biologische Aktivität

Pritelivir mesylate (AIC-316, BAY 57-1293) is an emerging antiviral compound primarily under development for the treatment of herpes simplex virus (HSV) infections, including genital herpes (HSV-2) and herpes labialis. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical trials, and comparative studies with existing antiviral therapies.

Pritelivir functions as a helicase-primase inhibitor , targeting the viral helicase-primase complex essential for HSV replication. Specifically, it inhibits the enzymatic activity of the helicase and primase components, preventing viral DNA replication. This action occurs early in the HSV replication cycle, effectively blocking the expression of early and late viral genes and leading to a reduction in viral load within infected cells .

Clinical Development

This compound is currently in Phase III clinical trials, demonstrating promising results against both acyclovir-sensitive and acyclovir-resistant HSV strains. Previous studies have highlighted its superior efficacy compared to traditional antivirals like valacyclovir. For instance, in a comparative study involving 151 patients, Pritelivir showed a significant reduction in genital HSV shedding compared to valacyclovir (2.4% vs. 5.3% overall shedding rates) with a relative risk of 0.42 .

Table: Clinical Efficacy Comparison Between Pritelivir and Valacyclovir

Efficacy MeasurePritelivir (n=75)Valacyclovir (n=76)Relative Risk (95% CI)P Value
Overall Genital HSV Shedding (%)2.45.30.42 (0.21 to 0.82).01
Subclinical HSV Shedding (%)1.84.10.40 (0.20 to 0.81).01
Lesional HSV Shedding (%)29.937.10.86 (0.22 to 3.30).76

Pharmacokinetics and Safety Profile

Pritelivir exhibits favorable pharmacokinetic properties, with good oral bioavailability and a half-life conducive for once-daily dosing regimens. Its safety profile has been assessed in various studies, showing tolerability similar to or better than existing treatments for HSV .

Resistance Studies

Resistance to antiviral therapies is a significant concern in managing HSV infections. Pritelivir has demonstrated effectiveness against drug-resistant strains, which is critical for immunocompromised patients who are more susceptible to severe HSV manifestations . Studies indicate that mutations in the helicase-primase complex can lead to resistance; however, Pritelivir maintains efficacy by binding simultaneously to both helicase and primase components .

Comparative Potency

In preclinical models, Pritelivir has shown significantly higher potency than existing antiviral agents such as acyclovir and ganciclovir, particularly against HSV-1 and HSV-2 strains . The effective dose (ED50) values indicate that Pritelivir is more effective at lower concentrations compared to these established treatments.

Table: Comparative Potency of Antiviral Agents

Antiviral AgentED50 (mg/kg)Relative Potency Compared to Pritelivir
Pritelivir<1-
Acyclovir>5Inferior
Ganciclovir>2Inferior

Eigenschaften

IUPAC Name

methanesulfonic acid;N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2.CH4O3S/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15;1-5(2,3)4/h3-10H,11H2,1-2H3,(H2,19,24,25);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAJHCGEURRDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428333-96-3
Record name Pritelivir mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428333963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRITELIVIR MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ8YD6U328
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pritelivir mesylate
Reactant of Route 2
Reactant of Route 2
Pritelivir mesylate
Reactant of Route 3
Reactant of Route 3
Pritelivir mesylate
Reactant of Route 4
Pritelivir mesylate
Reactant of Route 5
Pritelivir mesylate
Reactant of Route 6
Pritelivir mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.